molecular formula C13H19N3 B8649852 4-(4-Methylpiperazin-1-yl)indoline

4-(4-Methylpiperazin-1-yl)indoline

Cat. No. B8649852
M. Wt: 217.31 g/mol
InChI Key: RVIGZWSBWRORIF-UHFFFAOYSA-N
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Patent
US09133168B2

Procedure details

429 mg of sodium cyanoborohydride are added in portions to a solution of 490 mg of 4-(4-methylpiperazin-1-yl)-1H-indole, in 17 ml of acetic acid cooled to 14° C. The reaction medium is stirred for 2 hours at ambient temperature and then poured into a water/ice mixture and the pH is brought to neutrality with an aqueous ammonia solution. The mixture is then extracted with dichloromethane and the combined organic phases are dried over magnesium sulfate, filtered, and concentrated under reduced pressure. The residue is purified by silica column chromatography, elution being carried out with a mixture of dichloromethane and methanol (95/05), so as to give 395 mg of 4-(4-methylpiperazin-1-yl)-2,3-dihydro-1H-indole in the form of a colorless viscous oil.
Quantity
429 mg
Type
reactant
Reaction Step One
Quantity
490 mg
Type
reactant
Reaction Step One
Quantity
17 mL
Type
solvent
Reaction Step One
[Compound]
Name
water ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
C([BH3-])#N.[Na+].[CH3:5][N:6]1[CH2:11][CH2:10][N:9]([C:12]2[CH:20]=[CH:19][CH:18]=[C:17]3[C:13]=2[CH:14]=[CH:15][NH:16]3)[CH2:8][CH2:7]1.N>C(O)(=O)C>[CH3:5][N:6]1[CH2:7][CH2:8][N:9]([C:12]2[CH:20]=[CH:19][CH:18]=[C:17]3[C:13]=2[CH2:14][CH2:15][NH:16]3)[CH2:10][CH2:11]1 |f:0.1|

Inputs

Step One
Name
Quantity
429 mg
Type
reactant
Smiles
C(#N)[BH3-].[Na+]
Name
Quantity
490 mg
Type
reactant
Smiles
CN1CCN(CC1)C1=C2C=CNC2=CC=C1
Name
Quantity
17 mL
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
water ice
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
14 °C
Stirring
Type
CUSTOM
Details
The reaction medium is stirred for 2 hours at ambient temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
The mixture is then extracted with dichloromethane
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the combined organic phases are dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue is purified by silica column chromatography, elution
ADDITION
Type
ADDITION
Details
being carried out with a mixture of dichloromethane and methanol (95/05)

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
CN1CCN(CC1)C1=C2CCNC2=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 395 mg
YIELD: CALCULATEDPERCENTYIELD 79.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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